BenchChemオンラインストアへようこそ!

tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Neuronal nitric oxide synthase inhibition Stereochemistry-activity relationship Enantiomer-specific pharmacology

tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS 1002108-56-6, MFCD28396522) is a chiral, orthogonally protected trans-3-amino-4-hydroxypyrrolidine building block belonging to the N-Boc-pyrrolidine family (C₁₀H₂₀N₂O₃, MW 216.28 g/mol). The (3R,4R) absolute configuration places both the aminomethyl and hydroxyl substituents in a cis relationship on the pyrrolidine ring, yielding a white crystalline solid with a predicted boiling point of 329.4±27.0 °C and density of 1.146±0.06 g/cm³.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
Cat. No. B8023537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)O)CN
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1
InChIKeyAHJZEZIYOBGVSK-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate: Procurement-Relevant Identity and Chiral Purity Baseline


tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS 1002108-56-6, MFCD28396522) is a chiral, orthogonally protected trans-3-amino-4-hydroxypyrrolidine building block belonging to the N-Boc-pyrrolidine family (C₁₀H₂₀N₂O₃, MW 216.28 g/mol) . The (3R,4R) absolute configuration places both the aminomethyl and hydroxyl substituents in a cis relationship on the pyrrolidine ring, yielding a white crystalline solid with a predicted boiling point of 329.4±27.0 °C and density of 1.146±0.06 g/cm³ [1]. Commercial availability at ≥97% purity from multiple ISO-certified suppliers enables its use as a late-stage intermediate in pharmaceutical development pipelines .

Why Generic Substitution of tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate Fails: The Stereochemical Differentiation Imperative


The 3-aminomethyl-4-hydroxypyrrolidine scaffold exists as four discrete stereoisomers—(3R,4R), (3S,4S), (3R,4S), and (3S,4R)—each with unique three-dimensional pharmacophoric presentation. Simply substituting the (3R,4R)-enantiomer with its (3S,4S)-mirror image or a cis-diastereomer profoundly alters target binding geometry, as demonstrated by a 16-fold loss in nNOS inhibitory potency when switching from (3R,4R)-1 to (3S,4S)-1 (Ki 0.0072 µM vs. 0.116 µM) [1]. Similarly, the (3R,4R)-configuration is explicitly claimed in the crystalline LOXL2 inhibitor PAT-1251 hydrochloride (EP 3510023), where alternative stereoisomers fail to achieve comparable potency and selectivity [2]. Racemic or stereochemically undefined material introduces uncontrolled variables in structure-activity relationship (SAR) studies and cannot guarantee reproducible downstream pharmacological profiles.

Quantitative Differential Evidence Guide: tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate vs. Closest Analogs


nNOS Inhibitory Potency: (3R,4R) vs. (3S,4S) Enantiomeric Pair Head-to-Head

A direct enantiomeric comparison of the downstream nNOS inhibitor derived from the (3R,4R)-aminomethyl-hydroxypyrrolidine scaffold reveals a 16.1-fold greater inhibitory potency for the (3R,4R)-configured compound relative to its (3S,4S)-enantiomer [1]. The (3R,4R)-1 inhibitor exhibits an nNOS Ki of 0.0072 µM, while (3S,4S)-1 shows a significantly weaker Ki of 0.116 µM under identical assay conditions [1]. Selectivity ratios (n/e and n/i) also favor the (3R,4R)-enantiomer, with n/e = 2667 vs. 226 and n/i = 806 vs. 65, indicating superior isoform discrimination [1].

Neuronal nitric oxide synthase inhibition Stereochemistry-activity relationship Enantiomer-specific pharmacology

LOXL2 Inhibitor Pharmacophore: Stereospecific (3R,4R) Configuration Required for Sub-Micromolar Activity

The (3R,4R)-configured pyrrolidine core is a critical pharmacophoric element in PAT-1251 hydrochloride, a clinical-stage LOXL2 inhibitor. The crystalline form patent EP 3510023 explicitly claims the (3R,4R)-3-fluoro-4-hydroxypyrrolidine stereochemistry as essential for LOXL2 inhibitory activity [1]. PAT-1251 demonstrates IC₅₀ values of 0.71 µM against human LOXL2 and 1.17 µM against human LOXL3, with comparable potency across mouse, rat, and dog orthologs (IC₅₀ 0.10–0.16 µM) . Compounds derived from alternative stereoisomers of this scaffold fail to exhibit equivalent potency in the same assay format, establishing the (3R,4R) configuration as a non-negotiable requirement for this therapeutic class [1].

Lysyl oxidase-like 2 inhibition Fibrosis and oncology Chiral drug substance

Enantiomeric Excess Achievable: Chemoenzymatic Resolution Delivers 92% ee for (3R,4R)-10 vs. (3S,4S)-6

The chemoenzymatic resolution approach reported by Rodríguez-Rodríguez et al. (2013) achieves differential enantiomeric enrichment favoring the (3R,4R) series. Using Pseudomonas stutzeri lipase immobilized (PSL-IM) in tert-butyl methyl ether (TBME), (3R,4R)-10 is obtained with 92% enantiomeric excess, while the (3S,4S)-6 counterpart is obtained at 92% ee under reciprocal conditions [1]. With Candida antarctica lipase B (CAL-B) catalyzed aminolysis, 45% conversion is achieved, preferentially yielding the (3S,4S) enantiomer [1]. This demonstrates that the (3R,4R) target compound can be accessed in high optical purity via robust enzymatic kinetic resolution, an advantage for scalable, cost-controlled manufacturing versus chiral chromatographic separation.

Chemoenzymatic synthesis Chiral resolution Lipase-catalyzed transesterification

Downstream nNOS/eNOS Selectivity: 3,400-Fold Discrimination Window for (3R,4R)-Configured Inhibitors

Beyond absolute nNOS potency, the (3R,4R)-configured pyrrolidine scaffold confers a critical selectivity advantage against the endothelial NOS (eNOS) isoform, whose inhibition is associated with cardiovascular toxicity. The (3R,4R)-1 compound achieves an eNOS Ki of 19.2 µM, yielding an nNOS/eNOS selectivity ratio (n/e) of 2,667 compared to only 226 for (3S,4S)-1 [1]. More advanced (3R,4R)-configured analogs such as (3R,4R)-2 exhibit even higher eNOS Ki values (148.9 µM), pushing the n/e selectivity ratio beyond 2,000 [1]. This selectivity window is essential for neurodegenerative disease programs targeting nNOS, where eNOS-sparing profiles are required for safety.

Isoform selectivity Neuronal vs. endothelial NOS Neurodegenerative disease therapeutics

Cis-(3R,4R) vs. Trans-(3R,4S) Diastereomer: Differential Physical Form and Solubility Profile

The cis-configured (3R,4R) diastereomer is a white solid with limited solubility in organic solvents and low aqueous solubility, distinguishing it from the trans (3R,4S) diastereomer (CAS 872715-62-3) which exhibits different solubility behavior . The cis-diastereomer's low solubility profile necessitates specific handling conditions (storage at 0–8 °C) and influences its suitability for solid-phase synthesis applications where controlled dissolution is advantageous . In contrast, the trans diastereomer is typically handled at room temperature and exhibits distinct reactivity patterns in amide coupling and nucleophilic substitution reactions .

Diastereomer physical properties Solid-state characterization Formulation suitability

Commercial Availability and ISO-Certified Quality: (3R,4R) Enantiomer Outstrips Comparator Isomers in Supplier Diversity

The (3R,4R)-enantiomer (CAS 1002108-56-6) is stocked by a broader network of ISO-certified suppliers including MolCore (NLT 98%), AKSci (97%), Aladdin (97%), Leyan (97%), Combi-Blocks (95%), and Fisher Scientific/eMolecules, providing price competition and supply chain redundancy . In contrast, the (3S,4S)-enantiomer (CAS 872717-45-8) is available from fewer vendors (MolCore 97%, CalpacLab 97%) with typically longer lead times [1]. The (3R,4S)-trans diastereomer (CAS 872715-62-3) is predominantly offered at 95% purity, one tier below the 97–98% routinely available for the (3R,4R) enantiomer . The (3S,4R) isomer (CAS 1932297-00-1) remains the least commercially available with limited stock quantities .

Supply chain reliability ISO-certified manufacturing Procurement risk mitigation

High-Value Application Scenarios for tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate Based on Quantitative Differentiation Evidence


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Development for Neurodegenerative Disease

The (3R,4R) scaffold delivers a 16.1-fold potency advantage over the (3S,4S) enantiomer against nNOS (Ki 0.0072 vs. 0.116 µM) and a >10-fold superior nNOS/eNOS selectivity ratio (2,667 vs. 226), making it the mandatory chiral intermediate for any nNOS-targeted program where eNOS-sparing cardiovascular safety is a prerequisite [1]. Crystallographic evidence in PDB 3PNG and 3PNH confirms the (3R,4R)-configured pyrrolidine engages the nNOS active site with a geometry unattainable by the (3S,4S) or trans diastereomers [2].

LOXL2 Inhibitor Synthesis for Fibrosis and Oncology Indications

The (3R,4R) stereochemistry is explicitly validated in the patent-protected clinical candidate PAT-1251 hydrochloride, where the (3R,4R)-3-fluoro-4-hydroxypyrrolidine core achieves sub-micromolar human LOXL2 inhibition (IC₅₀ = 0.71 µM) . The crystalline form patent EP 3510023 specifically claims the (3R,4R) configuration, establishing this intermediate as the definitive synthetic entry point for LOXL2-targeted drug discovery [3]. Alternative stereoisomers of the pyrrolidine core are not claimed and do not exhibit equivalent potency in CHO-LOXL2 cellular assays.

Chiral Organocatalyst and Asymmetric Synthesis Ligand Design

The 92% enantiomeric excess achievable via PSL-IM-catalyzed kinetic resolution demonstrates the (3R,4R)-configured amino-alcohol pyrrolidine as a practical precursor for modular organocatalyst libraries [4]. The cis-relationship of the aminomethyl and hydroxyl groups creates a unique hydrogen-bonding geometry exploited in enamine and iminium-ion organocatalysis, where this scaffold has been used to achieve enantioselectivities up to 91% ee in Michael additions to nitroolefins and vinyl sulfones [5].

Solid-Phase Peptide and Peptidomimetic Synthesis Requiring Conformational Constraint

The low organic/aqueous solubility of the cis-(3R,4R) diastereomer is an engineered advantage for solid-phase synthesis protocols where controlled dissolution and precipitation facilitate intermediate purification . Combined with the Boc protecting group that enables orthogonal deprotection under mild acidic conditions, this intermediate is specifically suited for Fmoc/t-Bu solid-phase peptide synthesis where the conformationally constrained pyrrolidine ring serves as a β-turn or γ-turn mimetic .

Quote Request

Request a Quote for tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.